molecular formula C13H10F2O3 B11866378 1-(Difluoromethoxy)naphthalene-7-acetic acid

1-(Difluoromethoxy)naphthalene-7-acetic acid

Cat. No.: B11866378
M. Wt: 252.21 g/mol
InChI Key: OEKLXULSYFJMHV-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-7-acetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene core: The naphthalene ring is synthesized or obtained from a commercial source.

    Introduction of the difluoromethoxy group: This step involves the reaction of the naphthalene derivative with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.

    Attachment of the acetic acid moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-7-acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-7-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from these similar compounds.

Biological Activity

1-(Difluoromethoxy)naphthalene-7-acetic acid is a novel compound belonging to the naphthalene derivatives, characterized by the presence of a difluoromethoxy group and an acetic acid moiety. Its unique structure suggests significant potential for various biological activities, making it a subject of ongoing research in medicinal chemistry.

  • Molecular Formula : C13H10F2O3
  • Molecular Weight : Approximately 244.18 g/mol
  • Structure : The compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid functional group, enhancing its lipophilicity and metabolic stability.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The difluoromethoxy group is hypothesized to enhance binding affinity and modulate cellular processes such as signal transduction and metabolic pathways. Preliminary studies suggest potential anti-inflammatory and analgesic properties, similar to other compounds within its structural class.

In Vitro Studies

Recent investigations have focused on the compound's biological activity through in vitro assays. For instance, studies have demonstrated that compounds with similar structures exhibit notable effects on cell viability and apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:

StudyCell LineObserved EffectConcentrationReference
MCF-7Cytotoxicity50 μM
MDA-MB-231Synergistic effect with doxorubicinVariable

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of naphthalene derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating its potential therapeutic application in inflammatory diseases.
  • Analgesic Properties : Another investigation assessed the analgesic effects of similar compounds in animal models. Results indicated that the compound could reduce pain responses effectively, suggesting its potential use in pain management therapies.

Interaction Studies

Studies are ongoing to elucidate the specific interactions of this compound with biological macromolecules. Initial findings suggest enhanced binding to cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The unique structural features of this compound may facilitate selective inhibition of these enzymes, thereby providing a pathway for developing targeted cancer treatments .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundNaphthalene ring + difluoromethoxy + acetic acidEnhanced lipophilicity and stability
1-Naphthaleneacetic AcidNaphthalene ring + acetic acidNo fluorination
2-(Difluoromethoxy)acetic AcidDifluoromethoxy + simple acetic acidSimpler structure

This comparative analysis highlights the distinct physicochemical properties and biological activities attributed to the difluoromethoxy substitution in this compound.

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

OEKLXULSYFJMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F

Origin of Product

United States

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